Hostacaine

描述

Hostacaine, also known as butanilicaine, is a local anesthetic used primarily in dental and minor surgical procedures. It is known for its ability to provide effective pain relief by blocking nerve signals in the body.

科学研究应用

Hostacaine has several scientific research applications, including:

Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.

Biology: Investigated for its effects on nerve cells and its potential neuroprotective properties.

Medicine: Widely used in dental procedures to provide local anesthesia. Research is ongoing into its potential use in other medical applications.

Industry: Utilized in the formulation of various pharmaceutical products due to its anesthetic properties.

作用机制

Target of Action

Hostacaine, also known as Oxetacaine , is a potent surface analgesic that primarily targets the nerve cells in the body. It acts by inhibiting the nerve impulses and decreasing the permeability of the cell membrane . This results in a loss of sensation, providing relief from pain .

Mode of Action

This compound interacts with its targets by conserving its unionized form at low pH levels . This interaction results in the inhibition of gastric acid secretion by suppressing gastrin secretion . Moreover, this compound exerts a local anesthetic effect on the gastric mucosa . The local efficacy of this compound has been proven to be 2000 times more potent than lignocaine and 500 times more potent than cocaine .

Biochemical Pathways

It is known that this compound’s action can relieve dysphagia, pain due to reflux, chronic gastritis, and duodenal ulcer . This suggests that this compound may affect the biochemical pathways related to pain perception and gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the efficiency of antimicrobial activity depends on the local anesthetic agent’s properties of diffusion within the bloodstream .

Result of Action

The primary result of this compound’s action is the relief of pain. By inhibiting nerve impulses and decreasing cell membrane permeability, this compound causes a loss of sensation in the targeted area . This makes it effective in relieving pain associated with conditions like gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the unionized form of this compound, which is essential for its action . Furthermore, the presence of other substances, such as antiseptic agents, can potentially enhance the antimicrobial effect of this compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Hostacaine involves the formation of an amide bond between 2-chloro-6-methylaniline and chloroacetyl chloride, followed by alkylation with N-butylamine . The reaction conditions typically involve:

Amide Formation: The reaction between 2-chloro-6-methylaniline and chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.

Alkylation: The intermediate is then reacted with N-butylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions: Hostacaine undergoes several types of chemical reactions, including:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2-chloro-6-methylaniline and butyric acid.

相似化合物的比较

- Lidocaine

- Bupivacaine

- Articaine

- Prilocaine

- Mepivacaine

- Procaine

属性

CAS 编号 |

6027-28-7 |

|---|---|

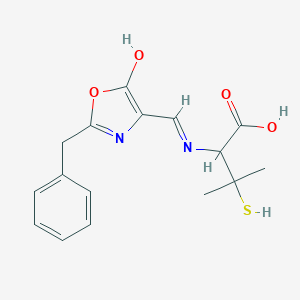

分子式 |

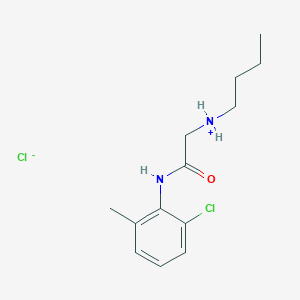

C13H20Cl2N2O |

分子量 |

291.21 g/mol |

IUPAC 名称 |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H |

InChI 键 |

WROUIBGUWODUPA-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |

规范 SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.Cl |

| 6027-28-7 | |

相关CAS编号 |

3785-21-5 (Parent) |

同义词 |

1-(Butylaminoacetylamino)-2-chloro-6-methylbenzene Hydrochloride; 2-(Butylamino)-6’-chloro-o-acetoluidide; 2-Butylamino-6’-chloro-o-acetotoluidide Hydrochloride; ω-n-Butylaminoacetic acid 2-methyl-6-chloroanilide Hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hostacaine?

A: this compound, chemically known as butanilicaine phosphate, is a local anesthetic. While the provided abstracts do not delve into the specific mechanism, local anesthetics typically work by reversibly binding to sodium channels in nerve cell membranes. [] This binding blocks the influx of sodium ions, preventing the generation and conduction of nerve impulses, ultimately leading to a localized loss of sensation. []

Q2: Does this compound possess any intrinsic antimicrobial activity?

A: Research suggests that this compound, specifically its butanilicaine component, exhibits some degree of antimicrobial activity. One study found its minimum inhibitory concentration (MIC) values against tested bacteria to be one to two serial dilutions lower than those of the preservative methyl-4-hydroxybenzoate. [] This indicates that while butanilicaine itself has antimicrobial properties, preservatives in pharmaceutical formulations likely contribute to the overall effect.

Q3: How does the antimicrobial activity of this compound compare to other local anesthetics?

A: The limited data suggests that while this compound demonstrates antimicrobial activity, other local anesthetics like Ultracaine D-S (articaine hydrochloride) may exhibit more potent effects. [] Ultracaine D-S showed the most prominent antimicrobial activity in the study, with articaine hydrochloride identified as the primary driver of this effect. [] Further comparative research is needed to establish a definitive ranking of antimicrobial efficacy among different local anesthetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)

![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)